Benzyl-PEG11-Boc can be sourced from chemical suppliers specializing in polyethylene glycol derivatives. It is classified as a small-molecule heterobifunctional polyethylene glycol, which means it contains two distinct functional groups that can participate in different types of chemical reactions. The molecular formula for Benzyl-PEG11-Boc is , and its molecular weight is approximately 592.72 g/mol .
The synthesis of Benzyl-PEG11-Boc typically involves several steps:
The molecular structure of Benzyl-PEG11-Boc features a long polyethylene glycol chain (11 ethylene oxide units) with a benzyl group at one end and a Boc-protected amine at the other.
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOInChI=1S/C29H52O12/c30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23-39-24-25-40-26-27-41-28-29/h1-5,30H,6-28H2The structure contributes to its properties as a flexible linker in bioconjugation chemistry, allowing for spatial separation between active moieties .
Benzyl-PEG11-Boc participates in various chemical reactions due to its functional groups:
The mechanism of action for Benzyl-PEG11-Boc primarily revolves around its role as a linker in drug delivery systems:
Benzyl-PEG11-Boc exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 592.72 g/mol |
| Appearance | Pale Yellow or Colorless Oily Liquid |
| Boiling Point | 633.6 ± 50.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Purity | ≥95% |
| Storage Conditions | Store at 2–8 °C |
These properties indicate that Benzyl-PEG11-Boc is stable under standard laboratory conditions but should be stored appropriately to maintain integrity .
Benzyl-PEG11-Boc has several applications in scientific research and pharmaceutical development:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5